molecular formula C13H11N3O4 B2821812 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 922017-12-7

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2821812
CAS No.: 922017-12-7
M. Wt: 273.248
InChI Key: QWFMLSVUUYRTIZ-UHFFFAOYSA-N
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Description

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 1,3,4-oxadiazole ring in the structure further enhances its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of 7-methoxybenzofuran: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Synthesis of 1,3,4-oxadiazole ring: The oxadiazole ring is often synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of benzofuran and oxadiazole: The final step involves coupling the benzofuran derivative with the oxadiazole ring, typically using acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the benzofuran ring can undergo oxidation to form hydroxyl derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated benzofuran derivatives.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its antimicrobial and anticancer activities. The presence of both benzofuran and oxadiazole rings contributes to its ability to interact with biological targets, making it a candidate for further drug development.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to inhibit certain enzymes and pathways involved in disease processes makes it a compound of interest for developing new treatments for infections and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and modification can lead to the creation of polymers, coatings, and other materials with specialized applications.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like 7-hydroxybenzofuran and 7-ethoxybenzofuran.

    Oxadiazole derivatives: Compounds like 2,5-dimethyl-1,3,4-oxadiazole and 2-phenyl-1,3,4-oxadiazole.

Uniqueness

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the combination of the benzofuran and oxadiazole rings in its structure. This dual functionality enhances its biological activity and makes it a versatile compound for various applications. Its specific substitution pattern also allows for targeted interactions with biological molecules, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-7(17)14-13-16-15-12(20-13)10-6-8-4-3-5-9(18-2)11(8)19-10/h3-6H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFMLSVUUYRTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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